molecular formula C9H9ClN2O3 B2637270 2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol CAS No. 2270915-09-6

2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol

Cat. No. B2637270
CAS RN: 2270915-09-6
M. Wt: 228.63
InChI Key: YUSROHXEJXGGBK-IZZDOVSWSA-N
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Description

The compound “2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol” is an organic compound containing a nitro group (-NO2) attached to a phenyl ring, a chloro group (-Cl), an imine functional group (C=N), and an ethanol group (-CH2CH2OH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the imine group and the polar nitro group would likely have a significant impact on the compound’s shape and reactivity .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, including reduction of the nitro group, nucleophilic substitution at the chloro group, or reactions at the imine group . The ethanol group could also participate in reactions, particularly if deprotonated to form an alkoxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitro group is highly polar, which could affect the compound’s solubility in different solvents . The presence of the ethanol group could also affect its boiling and melting points .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if used as a drug, it would interact with biological molecules in the body to exert its effects .

Future Directions

The future directions for this compound would depend on its potential applications. It could be studied for use in various fields, such as medicine or materials science, based on its unique structure and reactivity .

properties

IUPAC Name

2-[(2-chloro-5-nitrophenyl)methylideneamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-9-2-1-8(12(14)15)5-7(9)6-11-3-4-13/h1-2,5-6,13H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSROHXEJXGGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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